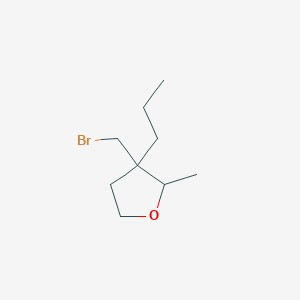
3-(Bromomethyl)-2-methyl-3-propyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2-methyl-3-propyloxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a bromomethyl group attached to the third carbon of the oxolane ring, along with a methyl group on the second carbon and a propyl group on the third carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methyl-3-propyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-3-propyloxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through distillation or recrystallization techniques to ensure high purity.
化学反应分析
Types of Reactions
3-(Bromomethyl)-2-methyl-3-propyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include methyl-substituted oxolanes.
科学研究应用
3-(Bromomethyl)-2-methyl-3-propyloxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the formation of heterocycles and other functionalized compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its reactive bromomethyl group can be modified to introduce various pharmacophores.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe or a building block in the study of biological systems and biochemical pathways.
作用机制
The mechanism of action of 3-(Bromomethyl)-2-methyl-3-propyloxolane primarily involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new bonds and the introduction of various functional groups. This reactivity is exploited in synthetic chemistry to create diverse molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but with a dioxolane ring instead of an oxolane ring.
3-(Bromomethyl)indole: Contains a bromomethyl group attached to an indole ring.
Methyl 3-(Bromomethyl)but-3-enoate: Features a bromomethyl group attached to a butenoate ester.
Uniqueness
3-(Bromomethyl)-2-methyl-3-propyloxolane is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both a bromomethyl group and a propyl group on the oxolane ring allows for versatile modifications and applications in various fields of research and industry.
属性
分子式 |
C9H17BrO |
|---|---|
分子量 |
221.13 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2-methyl-3-propyloxolane |
InChI |
InChI=1S/C9H17BrO/c1-3-4-9(7-10)5-6-11-8(9)2/h8H,3-7H2,1-2H3 |
InChI 键 |
HYDYJFSDULDDBG-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CCOC1C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



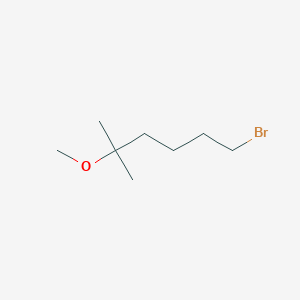
![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)

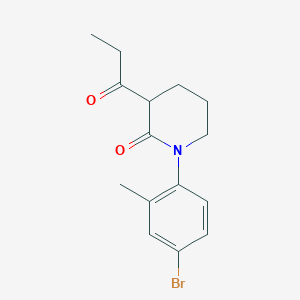
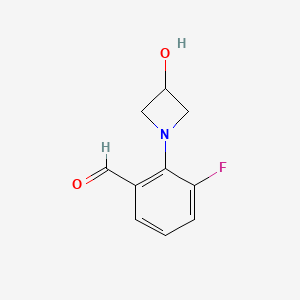
![(1R)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-amine](/img/structure/B13168349.png)
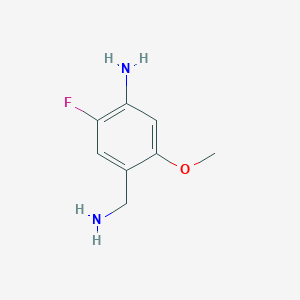
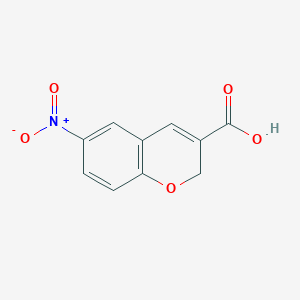
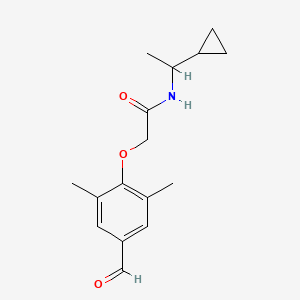

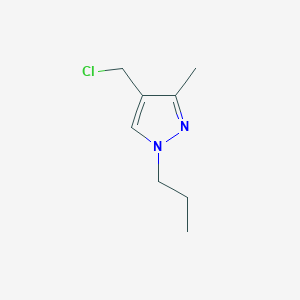
![1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one](/img/structure/B13168371.png)
![tert-butyl N-[4-methyl-2-(piperidin-2-yl)heptyl]carbamate](/img/structure/B13168374.png)
